molecular formula C21H20N4O4 B2418152 2-({1-[2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile CAS No. 2380193-99-5

2-({1-[2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile

Cat. No.: B2418152
CAS No.: 2380193-99-5
M. Wt: 392.415
InChI Key: MDQUUSKYUIFEMV-UHFFFAOYSA-N
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Description

2-({1-[2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ring . This intermediate is then subjected to further reactions to introduce the piperidine and pyridine moieties.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to facilitate the desired transformations. The exact methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxidized benzoxazole derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-({1-[2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-({1-[2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets. The benzoxazole ring can interact with various enzymes or receptors, modulating their activity. The piperidine and pyridine rings may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({1-[2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile apart from similar compounds is its unique combination of functional groups and ring systems. This structural diversity allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[[1-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c22-11-15-7-8-23-19(10-15)28-14-16-4-3-9-24(12-16)20(26)13-25-17-5-1-2-6-18(17)29-21(25)27/h1-2,5-8,10,16H,3-4,9,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQUUSKYUIFEMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C3=CC=CC=C3OC2=O)COC4=NC=CC(=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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